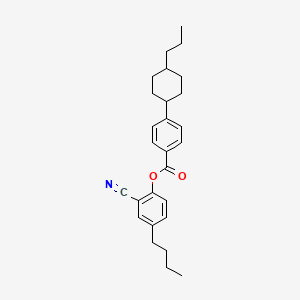
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a diazonium group attached to a benzene ring substituted with benzylamino and diethoxy groups The tetrachlorozinc(2-) anion balances the charge of the diazonium cation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by reduction to form an amine. This amine is then diazotized to form the diazonium salt. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by diazotization under controlled conditions. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters.
化学反応の分析
Types of Reactions
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine or other functional groups.
Substitution: The diazonium group can be substituted by nucleophiles, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or hydroxides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or hydroxylated benzene derivatives.
科学的研究の応用
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in diazonium coupling reactions.
Biology: The compound’s derivatives may have potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) involves its ability to form reactive intermediates through diazonium coupling reactions. These intermediates can interact with various molecular targets, leading to different chemical transformations. The specific pathways involved depend on the nature of the substituents and the reaction conditions.
類似化合物との比較
Similar Compounds
- 2-(benzylamino)-3-chloro-1,4-benzoquinone
- 4-(benzylamino)-2-hydroxybenzoic acid
- 2-(benzylamino)-4-iodophenylamine
Uniqueness
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) is unique due to its combination of benzylamino and diethoxy substituents on the benzene ring, along with the diazonium group
特性
CAS番号 |
85750-36-3 |
|---|---|
分子式 |
C34H40Cl4N6O4Zn |
分子量 |
803.9 g/mol |
IUPAC名 |
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C17H20N3O2.4ClH.Zn/c2*1-3-21-16-11-15(20-18)17(22-4-2)10-14(16)19-12-13-8-6-5-7-9-13;;;;;/h2*5-11,19H,3-4,12H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChIキー |
JGPAFURGSVRZPS-UHFFFAOYSA-J |
正規SMILES |
CCOC1=CC(=C(C=C1NCC2=CC=CC=C2)OCC)[N+]#N.CCOC1=CC(=C(C=C1NCC2=CC=CC=C2)OCC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



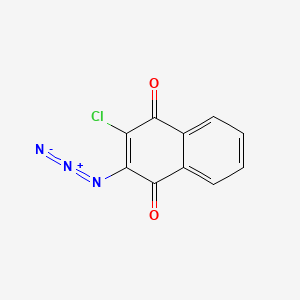
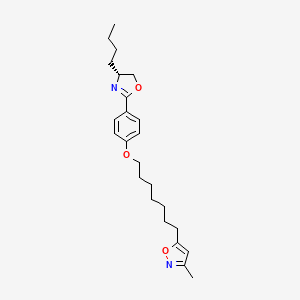
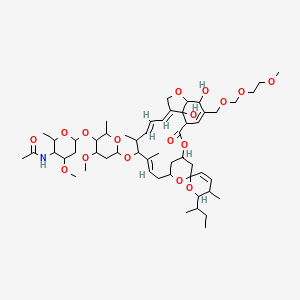

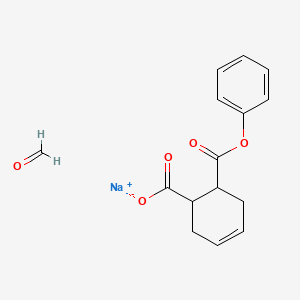

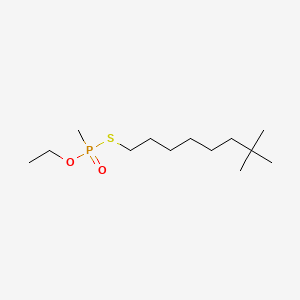
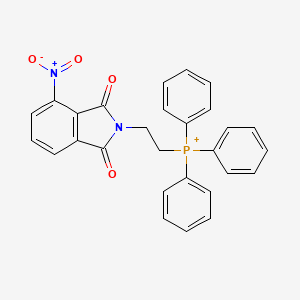
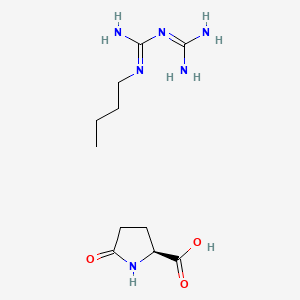
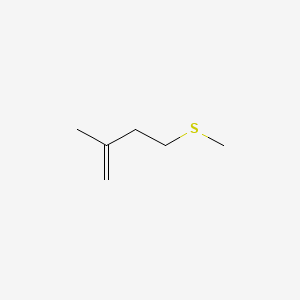
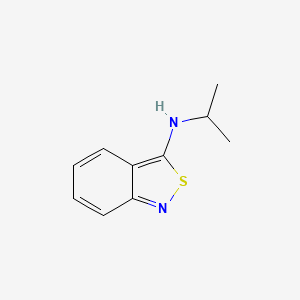
![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)
